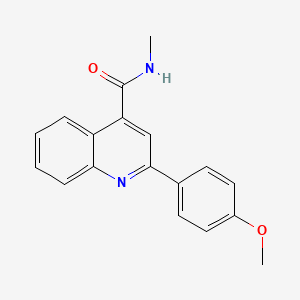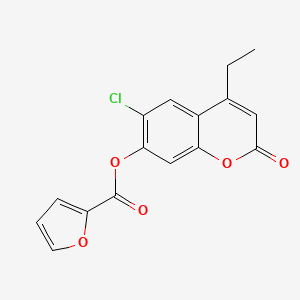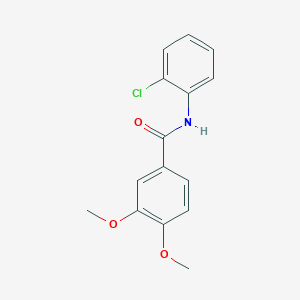
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide, also known as AG-014699, is a small molecule inhibitor that targets poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms and their inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death. AG-014699 has been extensively studied for its potential use in cancer therapy.
作用機序
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide inhibits PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately leading to cell death. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be a potent inhibitor of PARP enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to have a selective effect on cancer cells with defects in DNA repair mechanisms. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms, while cancer cells with defects in DNA repair mechanisms are more reliant on PARP enzymes for DNA repair. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer. Its selectivity for cancer cells with defects in DNA repair mechanisms makes it a promising candidate for cancer therapy. However, its multi-step synthesis process and specialized equipment requirements make it difficult to produce in large quantities. Additionally, its selectivity for cancer cells with defects in DNA repair mechanisms limits its potential use in cancers without these defects.
将来の方向性
For 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide include the development of more efficient synthesis methods and the identification of biomarkers that can predict response to treatment. Additionally, combination therapies with other DNA-damaging agents, such as chemotherapy or radiation therapy, are being explored to enhance the efficacy of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide. Finally, the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases, is being investigated.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide involves a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group, followed by a series of reactions to introduce the quinoline and carboxamide moieties. The final step involves the introduction of the methoxyphenyl group. The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide is a multi-step process that requires specialized knowledge and equipment.
科学的研究の応用
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2 mutations. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be effective in preclinical models of breast, ovarian, and lung cancers. Clinical trials have also shown promising results in patients with BRCA1/2-mutant cancers.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-19-18(21)15-11-17(12-7-9-13(22-2)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUZHXDBBZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)


![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)


![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)

![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)
